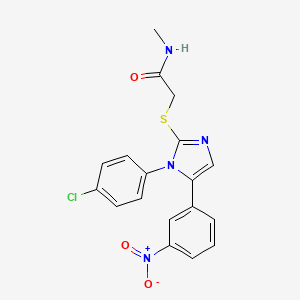

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

The compound 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic imidazole-based derivative characterized by a thioether-linked acetamide moiety and aromatic substituents. Its structure comprises:

- A 1H-imidazole core substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with a 3-nitrophenyl group.

- A thioether bridge (-S-) connecting the imidazole’s 2-position to an N-methylacetamide group (-N(CH₃)C(O)CH₃).

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups may enhance binding affinity to biological targets, while the thioacetamide moiety could influence solubility and metabolic stability .

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S/c1-20-17(24)11-27-18-21-10-16(12-3-2-4-15(9-12)23(25)26)22(18)14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWYOUQGNAEBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Substitution Reactions: The chlorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under suitable conditions.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Sulfoxides and Sulfones: Formed from oxidation reactions.

Amines: Resulting from the reduction of the nitro group.

Substituted Aromatics: Products of further substitution reactions on the aromatic rings.

Scientific Research Applications

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Biological Studies: Employed in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 3-nitrophenyl and 4-chlorophenyl substituents in the target compound may enhance electrophilic reactivity compared to analogs with methoxy or alkyl groups .

- Thioether vs. Sulfonamide Linkers : Thioether bridges (as in the target compound) generally confer greater metabolic stability than sulfonamide linkers, which are prone to enzymatic cleavage .

- N-Methylacetamide vs. Cyanoacetamide: The N-methylacetamide group in the target compound likely improves solubility over cyanoacetamide derivatives, which are more lipophilic .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

- LogP: Estimated ~3.5 (similar to ’s compound due to aromatic Cl and NO₂ groups) .

- Solubility : Moderate aqueous solubility (∼50–100 µM) due to polar acetamide and nitro groups, higher than purely aromatic analogs .

- Metabolic Stability : Thioether linkage may reduce susceptibility to cytochrome P450 oxidation compared to ether or ester analogs .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a member of the imidazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 486.0 g/mol. The compound features an imidazole ring, chlorophenyl, and nitrophenyl substituents, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H16ClN5O3S |

| Molecular Weight | 486.0 g/mol |

| CAS Number | 1226441-86-6 |

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. The compound's activity is primarily attributed to its ability to modulate various biochemical pathways.

Research indicates that the compound may influence mRNA splicing and gene expression pathways , which are critical for cellular functions. These mechanisms suggest potential roles in regulating inflammatory responses and tumor progression.

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. For instance, a related compound was shown to significantly reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating a protective effect against neuroinflammation .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds with similar structures have been reported to cause G2/M phase cell cycle arrest and inhibit tubulin polymerization in breast cancer cells . These findings highlight the potential for further exploration in cancer therapeutics.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of imidazole derivatives, including those structurally related to this compound:

- Neuroprotective Effects : A study involving a related imidazole derivative showed significant inhibition of inflammatory markers in neuroinflammatory models, suggesting potential applications in neurodegenerative diseases .

- Antiproliferative Activity : In cancer models, compounds with similar imidazole structures demonstrated IC50 values indicating potent antiproliferative effects on various cancer cell lines .

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | Similar imidazole ring; different substituents | Different halogen positioning affects reactivity |

| 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide | Lacks nitro group; contains methoxyethyl | Different functional groups influence solubility |

| 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-ethylacetamide | Ethyl instead of methyl in amide | Variation in alkyl chain affects pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.